molecular formula C10H10N2O B062537 2,7-Dimethylquinazolin-4(1H)-one CAS No. 194473-09-1

2,7-Dimethylquinazolin-4(1H)-one

Cat. No. B062537
M. Wt: 174.2 g/mol
InChI Key: MTPDXLMFGKZOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives and has shown promising results in various biological studies.

Mechanism Of Action

The mechanism of action of 2,7-Dimethylquinazolin-4(1H)-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, it has been found to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.

Biochemical And Physiological Effects

2,7-Dimethylquinazolin-4(1H)-one has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. Moreover, it has been found to induce apoptosis in cancer cells and to inhibit the growth of various tumor cell lines.

Advantages And Limitations For Lab Experiments

2,7-Dimethylquinazolin-4(1H)-one has several advantages for lab experiments. It is a stable and easily synthesizable compound, which makes it readily available for research purposes. Moreover, it has been found to possess potent biological activity, which makes it a promising candidate for drug development. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2,7-Dimethylquinazolin-4(1H)-one. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Moreover, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Additionally, the development of new synthesis methods and the optimization of existing methods can improve the yield and purity of the compound, making it more readily available for research purposes.

Synthesis Methods

The synthesis of 2,7-Dimethylquinazolin-4(1H)-one can be achieved through various methods, including the reaction of anthranilic acid with acetone and ammonium acetate or the reaction of 2-aminoacetophenone with formic acid and acetic anhydride. These methods have been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2,7-Dimethylquinazolin-4(1H)-one has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Moreover, it has been found to be a potent inhibitor of various enzymes, including tyrosine kinase and topoisomerase.

properties

IUPAC Name

2,7-dimethyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPDXLMFGKZOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616642
Record name 2,7-Dimethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethylquinazolin-4(1H)-one

CAS RN

194473-09-1
Record name 2,7-Dimethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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